

The Therapeutic Potential of the 4-Amino-3-pyridinecarboxamide Scaffold: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-pyridinecarboxamide

Cat. No.: B112961

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Disclaimer: Direct therapeutic applications and specific molecular targets for **4-Amino-3-pyridinecarboxamide** are not extensively documented in publicly available research. However, the broader pyridinecarboxamide scaffold is a cornerstone in the development of several clinically significant therapeutic agents. This guide will explore the therapeutic potential of this core structure through two prominent examples: the pan-Akt inhibitor Capivasertib (AZD5363), a derivative of a related pyrrolopyrimidine carboxamide, and Nicotinamide, a naturally occurring pyridinecarboxamide, in cancer therapy and chemoprevention.

Case Study 1: Targeting the PI3K/Akt Signaling Pathway with Capivasertib (AZD5363)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent driver of tumorigenesis. Capivasertib (AZD5363) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical settings.

Quantitative Data: Potency and Selectivity of Capivasertib

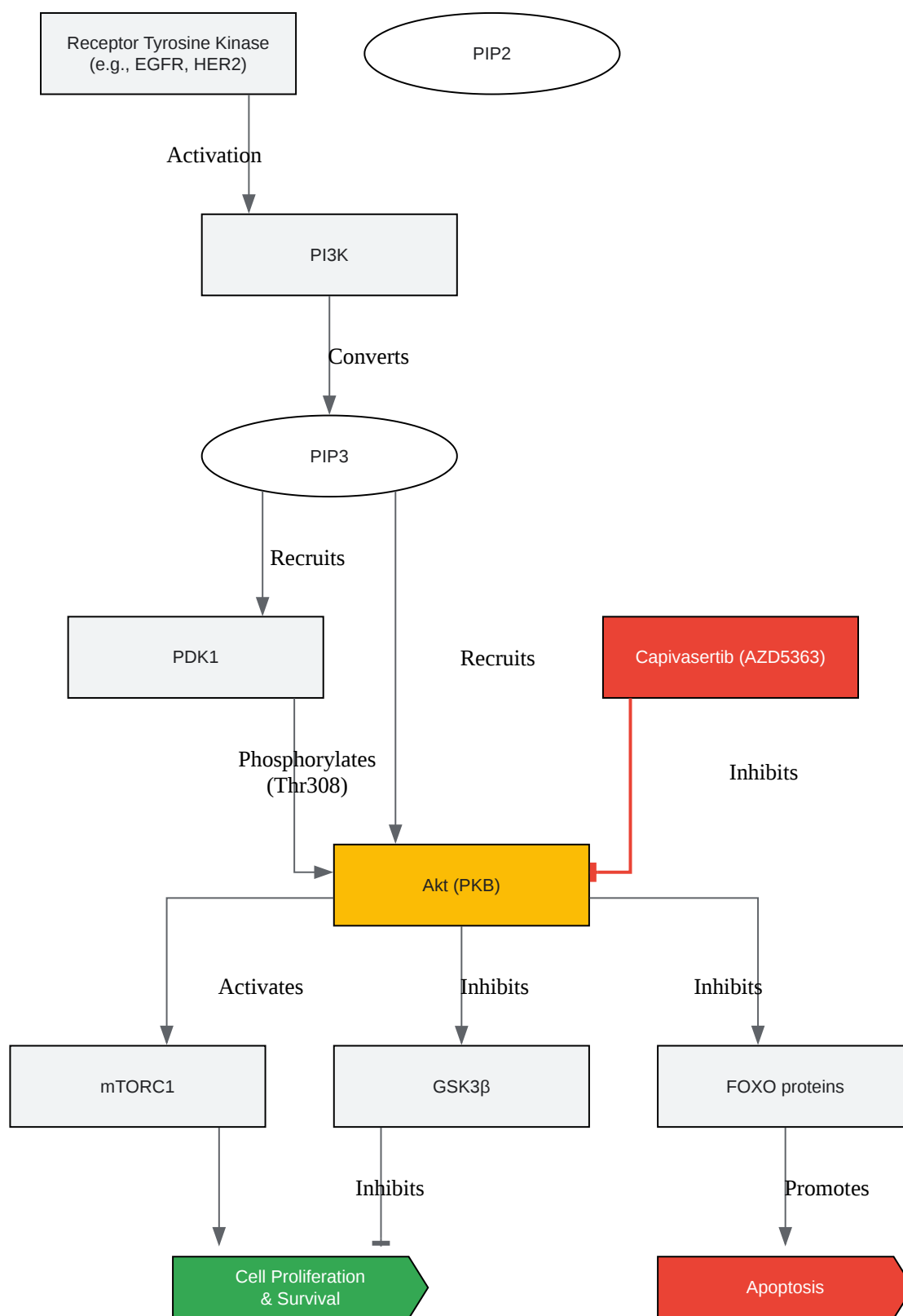
The inhibitory activity of Capivasertib has been characterized against Akt isoforms and other related kinases.

Target	IC50 (nM)	Notes
Akt1	3	Potent inhibition of Akt isoform 1.
Akt2	7 - 8	Potent inhibition of Akt isoform 2.
Akt3	7 - 8	Potent inhibition of Akt isoform 3.
P70S6K	6 - 10	Inhibition of a downstream effector.
PKA	7	Activity against a related AGC kinase.
ROCK1	470	Lower activity, indicating selectivity.
ROCK2	60	Lower activity, indicating selectivity.

Data compiled from multiple sources[1][2][3].

Signaling Pathway: PI3K/Akt/mTOR

Capivasertib exerts its therapeutic effect by directly inhibiting the kinase activity of all three Akt isoforms, thereby blocking the phosphorylation of its numerous downstream substrates. This leads to the inhibition of critical cellular processes that promote tumor growth and survival.



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Caption: PI3K/Akt signaling pathway and the inhibitory action of Capivasertib.

Experimental Protocols

1. In Vitro Akt Kinase Activity Assay (Mobility Shift Assay)

This protocol describes a method to determine the IC₅₀ of a compound against purified Akt enzymes.

- Objective: To quantify the enzymatic activity of recombinant Akt1, Akt2, or Akt3 in the presence of an inhibitor.
- Principle: A fluorescently labeled peptide substrate is incubated with the Akt enzyme and ATP. The kinase phosphorylates the substrate, causing a change in its net charge. In a microfluidic chip, the phosphorylated (product) and non-phosphorylated (substrate) peptides are separated by electrophoresis, and the amount of each is quantified by fluorescence.
- Procedure:
 - Reagent Preparation:
 - Prepare a kinase buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35).
 - Dilute active recombinant Akt1, Akt2, or Akt3 enzyme to a final concentration of 1-3 nM in kinase buffer.
 - Prepare a solution of a 5-FAM-labeled peptide substrate (e.g., from the GSK3 family) at 1.5 μM in kinase buffer.
 - Prepare ATP at the Michaelis-Menten constant (K_m) for each Akt isoform.
 - Perform serial dilutions of Capivasertib in DMSO, then dilute further in kinase buffer.
 - Reaction Setup:
 - In a 384-well plate, add the diluted Capivasertib or DMSO (vehicle control).
 - Add the diluted enzyme to each well.

- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
- Measurement: Stop the reaction and measure the ratio of phosphorylated to non-phosphorylated substrate using a Caliper Life Sciences microfluidic mobility-shift assay platform.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

2. In Vivo Pharmacodynamic Assay (Western Blot)

This protocol outlines a method to assess the inhibition of Akt signaling in tumor xenografts following treatment with an inhibitor.

- Objective: To measure the phosphorylation status of Akt downstream substrates (e.g., PRAS40, GSK3 β) in tumor tissue.
- Principle: Tumor lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
- Procedure:
 - Animal Model: Use immune-compromised mice bearing human tumor xenografts (e.g., BT474 breast cancer cells).
 - Dosing: Administer Capivasertib or vehicle control to the mice via the appropriate route (e.g., oral gavage).
 - Tissue Collection: At various time points after dosing, euthanize the mice and excise the tumors. Immediately snap-freeze the tissue in liquid nitrogen.[4]
 - Lysate Preparation: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.

- Western Blotting:
 - Denature 20-50 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.
 - Separate the proteins on a polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40, p-GSK3β, and a loading control (e.g., β-actin).
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of target inhibition.[\[4\]](#)[\[5\]](#)

Case Study 2: Nicotinamide in Skin Cancer Chemoprevention

Nicotinamide (a form of vitamin B3) is a pyridinecarboxamide that has been shown to be effective in reducing the incidence of non-melanoma skin cancers in high-risk individuals. Its mechanism is multifaceted, involving the enhancement of cellular energy metabolism and DNA repair.

Quantitative Data: Clinical Efficacy of Oral Nicotinamide

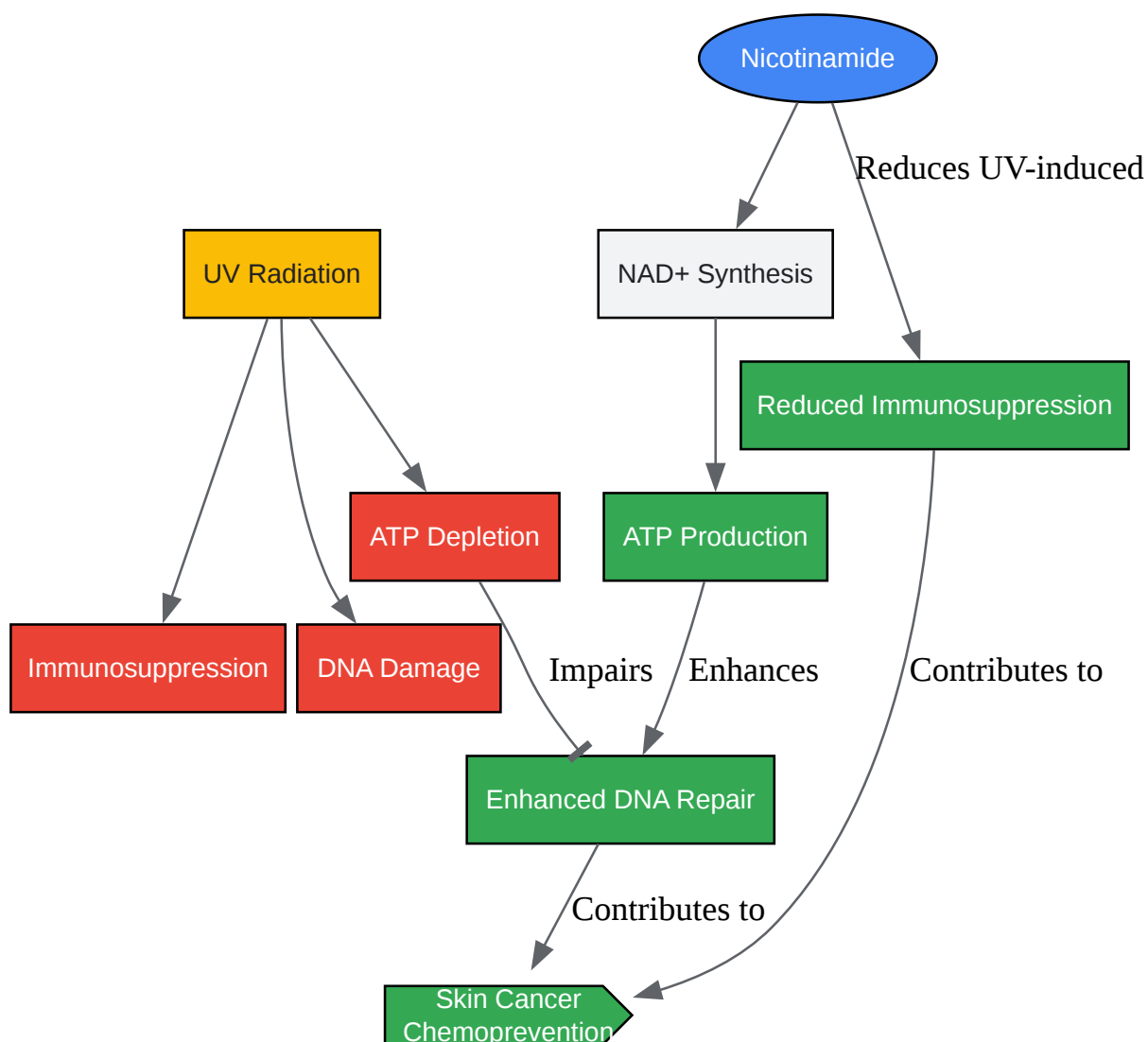
The ONTRAC (Oral Nicotinamide to Reduce Actinic Cancer) trial provided key evidence for the chemopreventive effects of nicotinamide.

Endpoint	Reduction Rate (%)	95% Confidence Interval	p-value
New Non-Melanoma Skin Cancers	23%	4% to 38%	0.02
New Basal-Cell Carcinomas	20%	-6% to 39%	0.12
New Squamous-Cell Carcinomas	30%	0% to 51%	0.05
Actinic Keratoses (at 12 months)	13%	-	0.001

Data from the ONTRAC Phase 3 randomized trial[6][7][8].

Mechanism of Action: Cellular Protection Against UV Damage

Ultraviolet (UV) radiation damages DNA and depletes cellular energy stores (ATP), which impairs the DNA repair process. Nicotinamide serves as a precursor for nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for ATP production. By replenishing NAD⁺ and ATP levels, nicotinamide enhances the capacity of skin cells to repair DNA damage and reduces UV-induced immunosuppression.[9][10][11]



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Caption: Proposed mechanism of action for Nicotinamide in skin cancer chemoprevention.

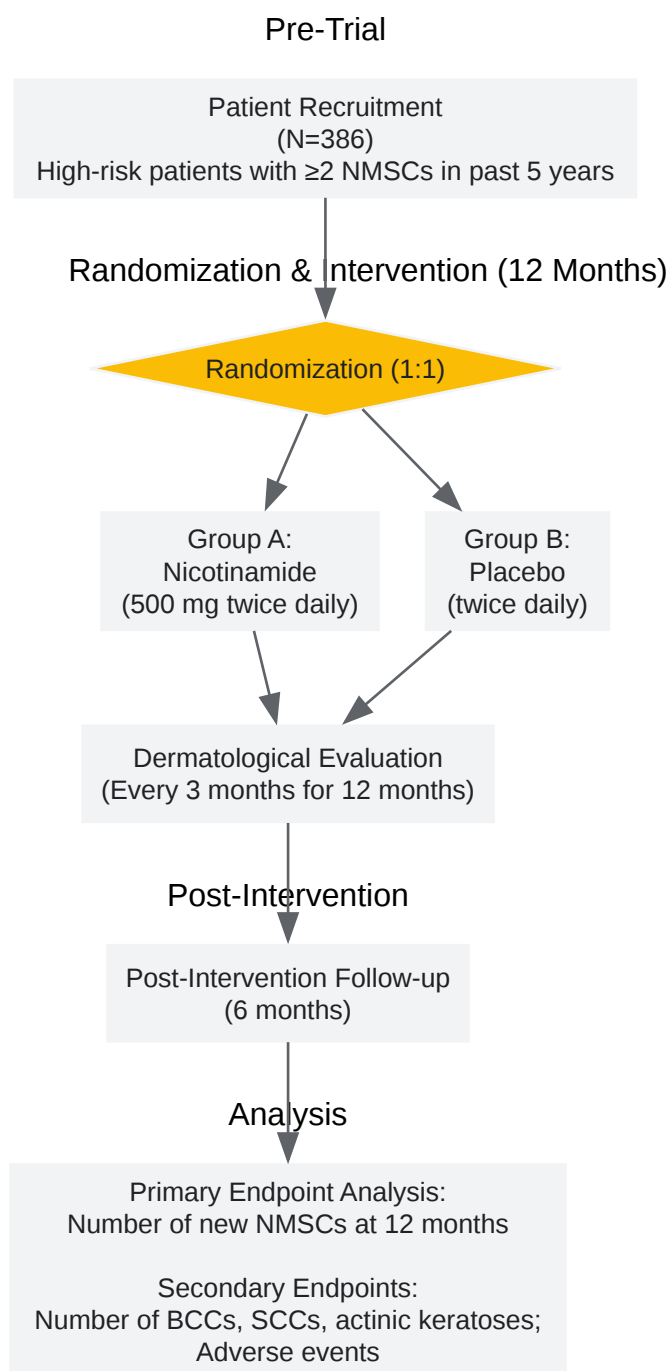
Experimental Protocols

Clinical Trial Protocol: Phase 3 Randomized Controlled Trial (ONTRAC Study)

This protocol provides a high-level overview of the methodology used in the ONTRAC study.

- Objective: To determine if oral nicotinamide is effective in reducing the rates of new non-melanoma skin cancers in high-risk patients.

- Study Design: Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.
- Workflow:



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Caption: Workflow of the ONTRAC Phase 3 clinical trial for Nicotinamide.

- Key Methodological Points:
 - Patient Population: 386 participants who had at least two non-melanoma skin cancers in the previous 5 years.
 - Intervention: 500 mg of nicotinamide taken orally twice daily for 12 months.
 - Control: Identical placebo tablets taken twice daily.
 - Blinding: Both participants and investigators were blinded to the treatment allocation.
 - Primary Endpoint: The number of new non-melanoma skin cancers (basal-cell and squamous-cell carcinomas) during the 12-month intervention period.
 - Assessment: Participants were evaluated by dermatologists at 3-month intervals for a total of 18 months (12 months of intervention plus 6 months of post-intervention follow-up).^[6]^[7]^[8]

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